molecular formula C15H18N2O3 B125148 4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid CAS No. 77229-68-6

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid

Cat. No.: B125148
CAS No.: 77229-68-6
M. Wt: 274.31 g/mol
InChI Key: KIMKJIXTIWKABF-UHFFFAOYSA-N
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Description

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid is a major metabolite of the antimalarial drug primaquine. It is formed primarily through the action of hepatic monoamine oxidase A. This compound is considered pharmacologically inactive and non-toxic, contrasting with other reactive metabolites of primaquine that can be toxic .

Mechanism of Action

Target of Action

It is known that primaquine, the parent compound of cpq, acts against the dormant liver-stage malaria parasites (ie, hypnozoites) of Plasmodium vivax and Plasmodium ovale .

Mode of Action

CPQ is believed to be pharmacologically inactive and non-toxic . The mode of action for Primaquine, from which CPQ is derived, is thought to be mediated by the formation of reactive oxygen species through redox cycling of hydroxylated metabolites, leading to toxicity to the parasite .

Biochemical Pathways

CPQ is generated via the monoamine oxidase A (MAO-A)-mediated pathway . Primaquine is metabolized in humans via three pathways . The first involves direct conjugation of Primaquine, the second involves hydroxylation at different positions on the quinoline ring with subsequent conjugation of the hydroxylated metabolites, and the third involves the oxidative deamination of Primaquine resulting in the formation of CPQ .

Pharmacokinetics

The pharmacokinetics of CPQ have been studied in the context of Primaquine metabolism. It has been found that CPQ is the most abundant metabolite formed and is found in plasma and all tissues . The volume of distribution of Primaquine was decreased when co-administered with other antimalarial drugs, and these interactions were enantiospecific with a relatively higher effect on (+)-S-primaquine than on (-)-R-primaquine . No drug-drug interaction effects were seen on the pharmacokinetics of CPQ .

Result of Action

As a metabolite of Primaquine, CPQ is believed to be pharmacologically inactive and non-toxic Its parent compound, primaquine, has significant activity against the parasites .

Action Environment

The action of CPQ, as a metabolite of Primaquine, can be influenced by various factors. For instance, the metabolism of Primaquine to CPQ can be affected by the presence of other antimalarial drugs . Additionally, genetic deficiencies in glucose 6-phosphate dehydrogenase (G6PD) can limit the clinical utility of Primaquine due to toxicity .

Biochemical Analysis

Biochemical Properties

Carboxyprimaquine is formed by the oxidative deamination of primaquine . This process involves various enzymes, proteins, and other biomolecules. For instance, cytochrome P450 (CYP) isoenzymes, monoamine oxidases (MAO), and flavin-containing monooxygenases (FMO) are involved in the metabolism of primaquine to carboxyprimaquine .

Cellular Effects

The effects of carboxyprimaquine on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Carboxyprimaquine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of carboxyprimaquine can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of carboxyprimaquine can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Carboxyprimaquine is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Carboxyprimaquine is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of carboxyprimaquine and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid is typically synthesized as a metabolite of primaquine. The preparation involves the oxidative deamination of primaquine, catalyzed by monoamine oxidase A. This process can be studied using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify the enantiomers of primaquine and its metabolite .

Chemical Reactions Analysis

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid undergoes several types of chemical reactions:

Common reagents and conditions for these reactions include cytochrome P450 enzymes, monoamine oxidase A, and various conjugating agents like glucuronic acid.

Comparison with Similar Compounds

4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid is similar to other metabolites of primaquine, such as primaquine-aldehyde and primaquine alcohol. it is unique in its lack of pharmacological activity and toxicity compared to other reactive metabolites. Similar compounds include:

This compound stands out due to its non-toxic nature and its role as a major metabolite in the pharmacokinetics of primaquine.

Properties

IUPAC Name

4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMKJIXTIWKABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891676
Record name 4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77229-68-6
Record name 8-(3-Carboxy-1-methylpropylamino)-6-methoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077229686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARBOXYPRIMAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZZ7G26XIV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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